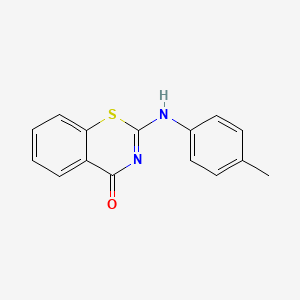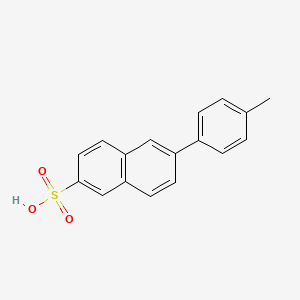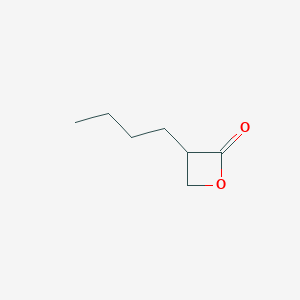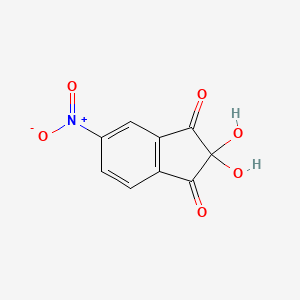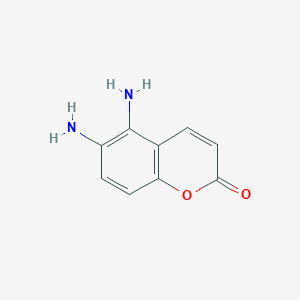![molecular formula C36H56N2O2 B14333835 N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline CAS No. 110504-63-7](/img/structure/B14333835.png)
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is a complex organic compound with the molecular formula C36H56N2O2 It is characterized by a long docosyl chain attached to an aniline group, which is further substituted with a nitrophenyl ethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Docosyl Chain: The docosyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction.
Introduction of the Nitrophenyl Ethenyl Moiety: This step involves the reaction of the aniline derivative with a nitrophenyl ethenyl compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Docosyl-4-[2-(4-aminophenyl)ethenyl]aniline: Similar structure but with an amino group instead of a nitro group.
N-Docosyl-4-[2-(4-methylphenyl)ethenyl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Eigenschaften
CAS-Nummer |
110504-63-7 |
|---|---|
Molekularformel |
C36H56N2O2 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
N-docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline |
InChI |
InChI=1S/C36H56N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32-37-35-28-24-33(25-29-35)22-23-34-26-30-36(31-27-34)38(39)40/h22-31,37H,2-21,32H2,1H3 |
InChI-Schlüssel |
HBYGBFSIGJSGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



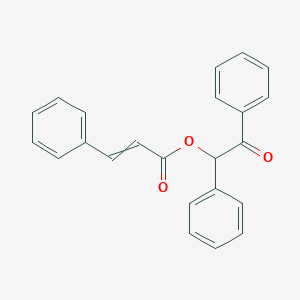
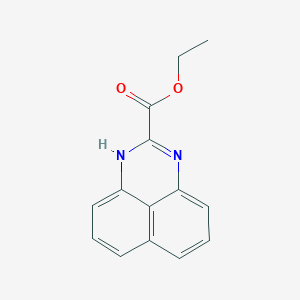
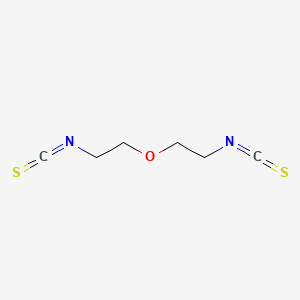
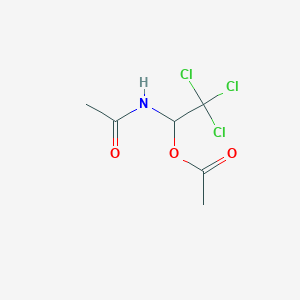
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)

